

How to dissolve and prepare Ica 105665 for experiments

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Compound of Interest

Compound Name: Ica 105665

Cat. No.: B15587546

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Application Notes and Protocols for Ica 105665

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ica 105665 (also known as PF-04895162) is a potent, orally active small molecule opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels. These channels are critical regulators of neuronal excitability, and their activation has been pursued as a therapeutic strategy for epilepsy and other neurological disorders characterized by hyperexcitability. **Ica 105665** has demonstrated broad-spectrum antiseizure activity in various preclinical models. However, its development was halted due to findings of off-target effects, including inhibition of liver mitochondrial function and bile salt export protein (BSEP) transport.

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of **Ica 105665**, along with a summary of its biological activities and relevant data to guide researchers in their studies.

Chemical Properties and Solubility

Proper dissolution is the first critical step in obtaining reliable and reproducible experimental results. **Ica 105665** is a hydrophobic compound with low aqueous solubility.

Table 1: Solubility and Storage of **Ica 105665**

Property	Details
Primary Solvent	Dimethyl sulfoxide (DMSO)
Stock Solution Preparation	Prepare a stock solution of up to 10 mM in 100% DMSO. To ensure complete dissolution, vortexing and gentle warming (not exceeding 40°C) may be applied.
Working Solution Preparation	For most in vitro cell-based assays, the DMSO stock solution should be serially diluted in the appropriate aqueous buffer or cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically $\leq 0.1\%$) to avoid solvent-induced artifacts.
Storage	Store the solid compound at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Biological Activity and Data Presentation

Ica 105665 is a potent activator of specific Kv7 channel subtypes. Its on-target and off-target activities have been characterized in various in vitro assays.

Table 2: On-Target Activity of **Ica 105665**

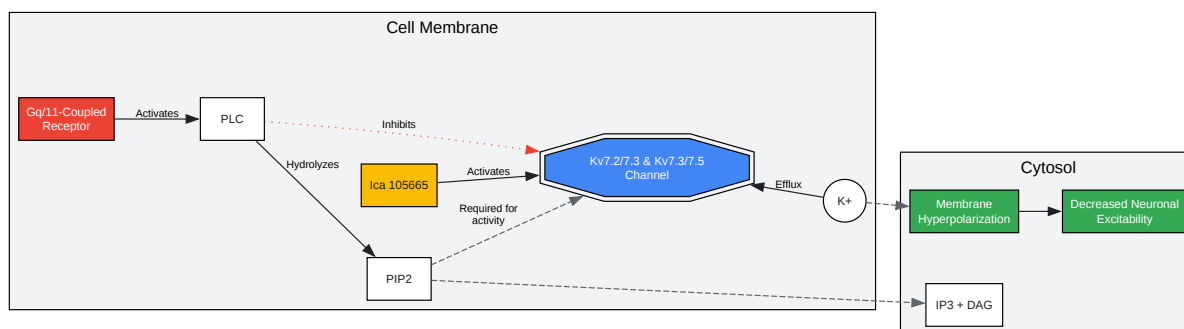
Target	Assay	EC50	Reference
Rat Kv7.2/7.3	Electrophysiology	160 nM	[1]

Table 3: Off-Target and Cytotoxic Activity of **Ica 105665**

Target/Assay	Cell Line/System	IC50 / AC50	Time Point	Reference
Bile Salt Export Protein (BSEP) Transport Inhibition	---	311 μ M	---	[2] [3] [4] [5] [6]
Cytotoxicity	THLE cells	~192 μ M	72 hours	[5]
Cytotoxicity	HepG2 cells	~130 μ M	72 hours	[5]
Cell Loss	Human Hepatocytes	>125 μ M	48 hours	[5]
Mitochondrial Respiratory Reserve Compromise	Human Hepatocytes	>11 μ M	25 minutes	[5]

Signaling Pathway

Ica 105665 exerts its primary effect by opening Kv7 potassium channels, which leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The activity of Kv7 channels is modulated by various intracellular signaling pathways.



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Kv7 Channel Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments involving **Ica 105665**.

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch Clamp

This protocol is designed to measure the effect of **Ica 105665** on Kv7 channel currents in a heterologous expression system.

Materials:

- Cell line stably or transiently expressing human or rat Kv7.2/7.3 or Kv7.3/7.5 channels (e.g., CHO or HEK293 cells).
- External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

- Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.3 with KOH).
- **Ica 105665** stock solution (10 mM in DMSO).
- Patch clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

- Culture the cells expressing the Kv7 channels on glass coverslips.
- Prepare a series of dilutions of **Ica 105665** in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all conditions and does not exceed 0.1%.
- Place a coverslip with the cells in the recording chamber and perfuse with the external solution.
- Establish a whole-cell patch clamp configuration on a single cell.
- Hold the cell at a holding potential of -80 mV.
- Apply a voltage step protocol to elicit Kv7 currents. A typical protocol would be a series of depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -60 mV.
- Record baseline currents in the absence of the compound.
- Perfuse the cells with the external solution containing different concentrations of **Ica 105665** and record the currents at each concentration. Allow sufficient time for the compound to equilibrate (typically 2-5 minutes).
- Analyze the data to determine the effect of **Ica 105665** on current amplitude and generate a dose-response curve to calculate the EC₅₀ value.

Protocol 2: In Vitro Cell-Based Assay - Thallium Flux

This high-throughput assay is a functional measure of potassium channel activity.

Materials:

- Cell line stably expressing the target Kv7 channels (e.g., CHO or HEK293).
- Thallium flux assay kit (containing a thallium-sensitive fluorescent dye).
- Assay buffer (Chloride-free).
- Stimulus buffer containing thallium sulfate and potassium sulfate.
- **Ica 105665** stock solution (10 mM in DMSO).
- Positive control (e.g., another known Kv7 opener like retigabine).
- Negative control (e.g., a Kv7 channel blocker like XE991).
- Fluorescence plate reader.

Procedure:

- Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
- Remove the culture medium and load the cells with the thallium-sensitive dye according to the manufacturer's instructions (typically for 60-90 minutes at room temperature).
- Wash the cells with the assay buffer to remove extracellular dye.
- Add the assay buffer containing various concentrations of **Ica 105665**, positive control, or negative control to the wells. Incubate for a specified period (e.g., 10-30 minutes) at room temperature.
- Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
- Add the stimulus buffer to all wells to depolarize the cells and open the voltage-gated Kv7 channels, allowing thallium influx.
- Continue to record the fluorescence intensity over time.

- The rate of fluorescence increase is proportional to the potassium channel activity. Analyze the data to generate dose-response curves and determine the EC50 of **Ica 105665**.[\[7\]](#)

Protocol 3: In Vivo Studies - Formulation and Administration

Due to its poor water solubility, a specific vehicle is required for in vivo administration of **Ica 105665**.

Materials:

- **Ica 105665** powder.
- Dimethyl sulfoxide (DMSO).
- Methylcellulose (0.5% w/v in water).
- Animal model of epilepsy (e.g., maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizure models in rodents).

Vehicle Preparation:

- For a desired final concentration of **Ica 105665** (e.g., 5 mg/mL), first dissolve the compound in a small volume of DMSO. For example, to prepare a 20 mL solution, dissolve 100 mg of **Ica 105665** in 50 μ L of DMSO.[\[1\]](#)
- In a separate container, prepare a 0.5% methylcellulose solution in water. For the 20 mL final volume, use 950 μ L of this solution.[\[1\]](#)
- Add the DMSO/**Ica 105665** mixture to the methylcellulose solution.
- Bring the final volume to 20 mL with water and mix thoroughly to form a suspension.[\[1\]](#)

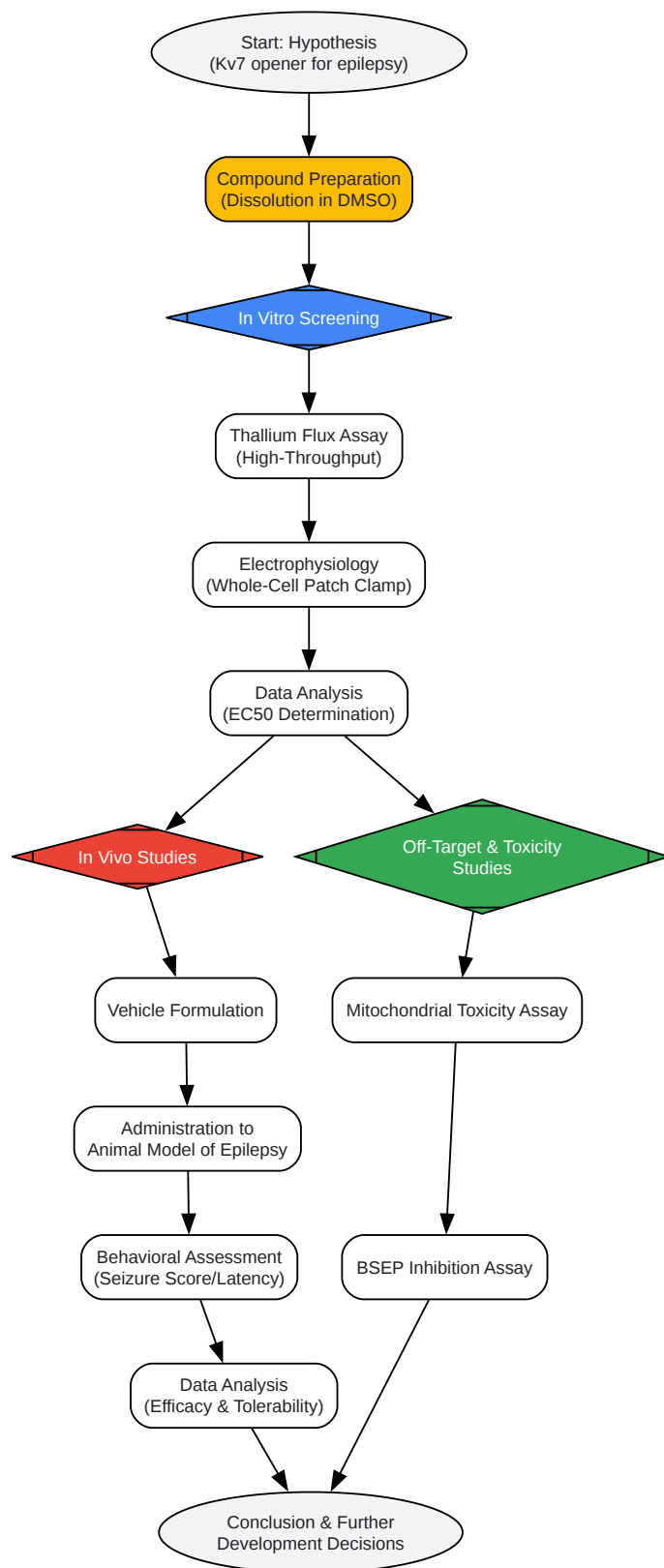
Administration:

- The prepared formulation can be administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

- Effective doses in preclinical models of seizures have been reported to be in the range of <1 to 5 mg/kg.[5][8] A dose of 10 mg/kg has also been used in other in vivo studies.[1]

Experimental Workflow

A typical experimental workflow for evaluating a Kv7 channel opener like **Ica 105665** is outlined below.



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Experimental Workflow for Ica 105665

Conclusion

Ica 105665 is a valuable research tool for studying the role of Kv7.2/7.3 and Kv7.3/7.5 channels in neuronal excitability and disease. These application notes provide a comprehensive guide for its use in various experimental settings. Researchers should pay close attention to the preparation of the compound and be mindful of its off-target activities when interpreting results. The provided protocols offer a solid foundation for designing and executing experiments with **Ica 105665**.

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References

- 1. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. penetrate — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ICA-105665|CAS |DC Chemicals [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
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